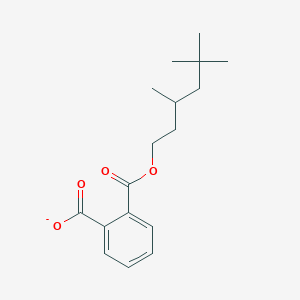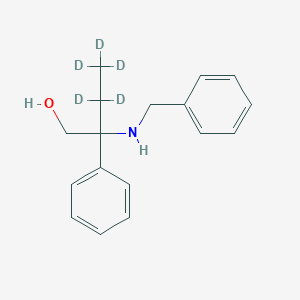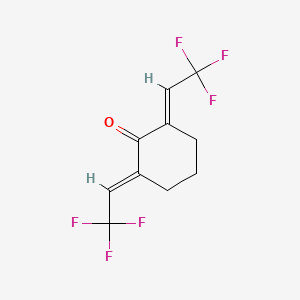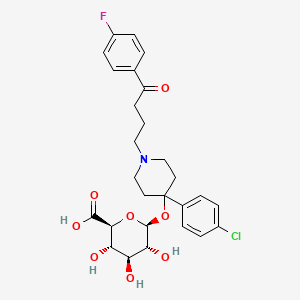
Haloperidol Glucuronida
Descripción general
Descripción
Haloperidol glucuronide is a metabolite of haloperidol, an antipsychotic drug used to treat schizophrenia and other psychiatric disorders. Haloperidol glucuronide is formed in the liver by the process of glucuronidation, which involves the addition of a glucuronic acid molecule to haloperidol. This process is important for the elimination of haloperidol from the body and for reducing its toxicity.
Aplicaciones Científicas De Investigación
Monitoreo de Adherencia a la Medicación
La Haloperidol Glucuronida se puede usar para monitorear la adherencia a la medicación en pacientes con trastornos de salud mental. Se descubrió que los pacientes en terapia con haloperidol, independientemente de su enfermedad, tenían niveles de adherencia más altos {svg_1}. Las muestras de orina recolectadas de pacientes a los que se les recetó haloperidol se analizaron con y sin hidrólisis, revelando un aumento significativo en el número de pacientes que dieron positivo cuando las muestras se hidrolizaron antes del análisis {svg_2}.
Mejorar la Sensibilidad de las Pruebas de Drogas en Orina
La presencia de altos niveles de la forma glucuronidada de haloperidol en las muestras de orina de los pacientes sugiere que la hidrólisis mejora en gran medida la sensibilidad y la consistencia de los resultados para los pacientes en terapia con haloperidol {svg_3}.
Correlación con la Forma de Dosificación
Los datos de positividad de las muestras de orina se correlacionan fuertemente con la forma de dosificación administrada {svg_4}. Esto podría ser útil para determinar si un paciente está tomando la dosis correcta de su medicamento.
Comprender las Vías Metabólicas
La this compound es un metabolito mayor del haloperidol, y su presencia en las muestras de orina puede proporcionar información sobre las vías metabólicas del fármaco {svg_5}.
Evaluación de la Eficacia del Tratamiento
Los niveles de this compound en la orina se pueden utilizar para evaluar la eficacia del tratamiento con haloperidol {svg_6}.
Investigación sobre la Hidrólisis Enzimática
La formación de this compound implica la hidrólisis enzimática. El estudio de este proceso puede proporcionar información valiosa sobre las reacciones enzimáticas y su papel en el metabolismo de los fármacos {svg_7}.
Mecanismo De Acción
Target of Action
Haloperidol, the parent compound of Haloperidol Glucuronide, primarily targets the dopamine receptor D2 (DRD2) . This receptor plays a crucial role in the mesolimbic and mesocortical systems of the brain . The antagonism of the dopamine receptor, particularly within these systems, is the basis for its antipsychotic effect .
Mode of Action
Haloperidol acts by strongly antagonizing the dopamine receptor (mainly D2), especially within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The main route of haloperidol metabolism, responsible for approximately 50-60% of metabolism in vivo, is glucuronidation . The process is catalyzed by UGT2B7 (70%), UGT1A9 (20%), and UGT1A4 (10%) .
Pharmacokinetics
Haloperidol undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted in urine . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Result of Action
The antagonism of the dopamine receptor by haloperidol is highly effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The metabolism and disposition of haloperidol may be influenced by various factors including dietary factors and smoking . Additionally, coadministration of certain drugs such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
Safety and Hazards
Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death .
Análisis Bioquímico
Biochemical Properties
Haloperidol Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of Haloperidol. The primary enzyme involved in the formation of Haloperidol Glucuronide is uridine diphosphoglucose glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid to Haloperidol, resulting in the formation of Haloperidol Glucuronide . This interaction is crucial for the detoxification and elimination of Haloperidol from the body.
Cellular Effects
Haloperidol Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the function of liver cells, where it is primarily formed and processed. The presence of Haloperidol Glucuronide in cells can alter the expression of genes involved in drug metabolism and transport, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, Haloperidol Glucuronide exerts its effects through binding interactions with specific biomolecules. The glucuronidation process involves the binding of Haloperidol to UGT, which facilitates the addition of glucuronic acid. This modification increases the solubility of Haloperidol, allowing it to be more readily excreted from the body. Additionally, Haloperidol Glucuronide may interact with other enzymes and transporters involved in drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Haloperidol Glucuronide can change over time. Studies have shown that Haloperidol Glucuronide is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to Haloperidol Glucuronide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Haloperidol Glucuronide vary with different dosages in animal models. At lower doses, Haloperidol Glucuronide is generally well-tolerated and effectively excreted. At higher doses, it can lead to toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage regulation in therapeutic settings .
Metabolic Pathways
Haloperidol Glucuronide is involved in several metabolic pathways, primarily those related to drug metabolism and excretion. The formation of Haloperidol Glucuronide is mediated by UGT, and it is subsequently excreted via the kidneys. This process is essential for the detoxification and elimination of Haloperidol from the body. Additionally, Haloperidol Glucuronide may influence metabolic flux and metabolite levels in the liver .
Transport and Distribution
Within cells and tissues, Haloperidol Glucuronide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the proper localization and accumulation of Haloperidol Glucuronide in target tissues, ensuring its effective excretion .
Subcellular Localization
Haloperidol Glucuronide is primarily localized in the liver, where it is formed and processed. It may also be found in other tissues involved in drug metabolism and excretion. The subcellular localization of Haloperidol Glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a critical role in the activity and function of Haloperidol Glucuronide within cells .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747874 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-88-4 | |
| Record name | Haloperidol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOPERIDOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Haloperidol in humans, and how does this impact its concentration in the body?
A: Research indicates that glucuronidation, specifically the conversion of Haloperidol to Haloperidol Glucuronide, is the major metabolic pathway for Haloperidol in humans []. This process significantly influences the steady-state plasma concentrations of Haloperidol, meaning it plays a key role in how much active drug remains available in the bloodstream [].
Q2: How do the metabolic pathways of glucuronidation and reduction contribute to the individual variability observed in Haloperidol metabolism?
A: Studies show a negative correlation between Haloperidol dosage and the ratio of total glucuronide to non-glucuronidated forms of the drug []. This suggests that individuals with higher glucuronidation capacity may require higher doses to achieve therapeutic concentrations of Haloperidol []. Conversely, a positive correlation was observed between the Haloperidol dose and the ratio of reduced Haloperidol to Haloperidol, indicating that reduction might play a role in counteracting the effects of increased dosage []. These findings highlight the complex interplay of metabolic pathways in determining individual responses to Haloperidol treatment [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


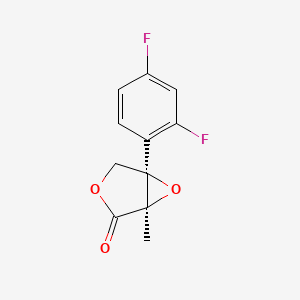


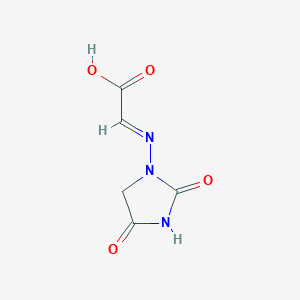
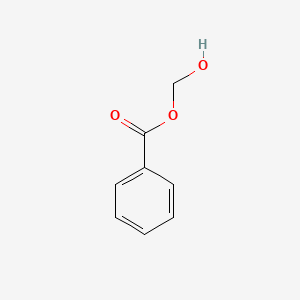
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)

